Methyl (2,2,2-trifluoroethylthio)acetate
Overview
Description
Methyl (2,2,2-trifluoroethylthio)acetate is an organic compound with the molecular formula C5H7F3O2S It is characterized by the presence of a trifluoroethylthio group attached to an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl (2,2,2-trifluoroethylthio)acetate can be synthesized through several methods. One common approach involves the reaction of methyl acetate with 2,2,2-trifluoroethanethiol in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions: Methyl (2,2,2-trifluoroethylthio)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the trifluoroethylthio group to a thiol or a sulfide using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetate moiety, leading to the formation of different esters or amides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various esters, amides.
Scientific Research Applications
Methyl (2,2,2-trifluoroethylthio)acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of trifluoromethylated compounds which are valuable in medicinal chemistry.
Biology: The compound can be utilized in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing groups.
Medicine: Its derivatives may exhibit pharmacological activities, making it a potential candidate for drug development.
Industry: this compound is employed in the production of agrochemicals and specialty chemicals due to its unique reactivity and stability.
Mechanism of Action
The mechanism by which methyl (2,2,2-trifluoroethylthio)acetate exerts its effects involves interactions with various molecular targets. The trifluoroethylthio group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. Additionally, the acetate moiety can undergo hydrolysis, releasing active intermediates that further interact with biological molecules. The pathways involved may include inhibition of specific enzymes or modulation of signaling cascades.
Comparison with Similar Compounds
- Methyl trifluoroacetate
- Methyl (2,2,2-trifluoroethyl)acetate
- Ethyl (2,2,2-trifluoroethylthio)acetate
Comparison: Methyl (2,2,2-trifluoroethylthio)acetate is unique due to the presence of both a trifluoroethylthio group and an acetate moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, compared to similar compounds. For instance, methyl trifluoroacetate lacks the sulfur atom, resulting in different reactivity and applications. Similarly, ethyl (2,2,2-trifluoroethylthio)acetate has a different alkyl group, affecting its physical and chemical properties.
Properties
IUPAC Name |
methyl 2-(2,2,2-trifluoroethylsulfanyl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O2S/c1-10-4(9)2-11-3-5(6,7)8/h2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZZYVFQZMHCJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSCC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00618386 | |
Record name | Methyl [(2,2,2-trifluoroethyl)sulfanyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00618386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
675-81-0 | |
Record name | Methyl [(2,2,2-trifluoroethyl)sulfanyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00618386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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